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Compound of Interest

Adenosine-2-carboxy methyl
Compound Name: )
amide

Cat. No.: B15598274

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Adenosine-2-carboxy methyl amide" as specified in the topic
does not correspond to a readily identifiable or well-documented chemical entity in the scientific
literature. This guide therefore provides a comprehensive analysis of a closely related and
extensively studied adenosine derivative, 2'-C-Methyladenosine, as well as other relevant
adenosine receptor agonists, to fulfill the core requirements of the user request.

Introduction

Adenosine and its analogs are crucial signaling molecules that exert their effects through four
G protein-coupled receptor subtypes: Al, A2A, A2B, and A3. These receptors are implicated in
a wide array of physiological processes, making them attractive targets for therapeutic
intervention in conditions ranging from cardiovascular disease to inflammation and
neurodegenerative disorders. This technical guide focuses on the structural and functional
analysis of key adenosine analogs, with a primary focus on 2'-C-Methyladenosine, and
supplemental information on potent adenosine receptor agonists such as NECA, CGS-21680,
and Regadenoson.

Structural Analysis

The crystal structures of adenosine receptors, particularly the A2A subtype, in complex with
various agonists have provided invaluable insights into the molecular basis of ligand
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recognition and receptor activation.

The binding of adenosine and its analogs to the A2A receptor involves key interactions within
the transmembrane helices. The adenine core of the ligands typically binds in a similar fashion
to inverse agonists, while the ribose moiety forms crucial hydrogen bonds. Specifically, the
hydroxyl groups at the C2' and C3' positions of the ribose in adenosine interact with Ser277
and His278.[1] These interactions are thought to be pivotal for receptor activation.

In agonist-bound structures, an outward tilt and rotation of the cytoplasmic half of helix VI and a
movement of helix V are observed, which are characteristic changes associated with the active
state of G protein-coupled receptors.[2]

Functional Analysis: Mechanism of Action

The functional consequences of adenosine receptor activation are diverse and subtype-
specific. This section will explore the mechanisms of action of selected adenosine analogs.

2'-C-Methyladenosine: An Inhibitor of Viral Replication

2'-C-Methyladenosine is a nucleoside analog that has demonstrated potent inhibitory activity
against the replication of several RNA viruses, most notably the Hepatitis C virus (HCV).[3][4]

[5]

Mechanism of Action: 2'-C-Methyladenosine is intracellularly converted to its triphosphate form,
which then acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), such as
the NS5B protein in HCV.[3][5] This inhibition ultimately terminates viral RNA replication.[6]
However, its therapeutic potential is limited by its susceptibility to enzymatic degradation by
adenosine deaminase and limited oral bioavailability.[4][5] Prodrug strategies have been
explored to overcome these limitations.[5][7]

CGS-21680: A Selective Adenosine A2A Receptor
Agonist

CGS-21680 is a potent and selective agonist for the adenosine A2A receptor.[8][9][10] Its
activation of the A2A receptor leads to a variety of downstream effects.
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Signaling Pathway: Activation of the A2A receptor by CGS-21680 typically involves the coupling
to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This leads to an
increase in intracellular cyclic adenosine monophosphate (CAMP) levels and subsequent
activation of Protein Kinase A (PKA).[11][12] This pathway is central to the vasodilatory and
anti-inflammatory effects of A2A receptor agonists.[13]

Regadenoson: A Coronary Vasodilator
Regadenoson is a selective A2A adenosine receptor agonist used as a pharmacologic stress

agent in myocardial perfusion imaging.[11][14][15][16]

Mechanism of Action: By selectively activating A2A receptors on the smooth muscle cells of
coronary arteries, Regadenoson induces vasodilation and increases coronary blood flow.[11]
[12] This mimics the effect of exercise on the heart, allowing for the detection of coronary artery
disease.[12][15] It has a rapid onset and a short duration of action.[14]

Quantitative Data

The following tables summarize key quantitative data for the discussed adenosine analogs.
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Compound Target Assay Type Value Organism Reference
2'-C-
HCV Human (Huh-
Methyladeno o IC50 0.3 uM [3]
_ Replication 7 cells)
sine
L. guyanensis
EC50 3 uM - [3]
Growth
Human A3 )
NECA Ki 6.2 nM Human [17]
Receptor
Human Al )
Ki 14 nM Human [17]
Receptor
Human A2A )
Ki 20 nM Human [17]
Receptor
Human A2B
EC50 2.4 uM Human [17]
Receptor
Adenosine A2 Rat (brain
CGS-21680 IC50 22 nM , [8]
Receptor tissue)
Adenosine A2
Kd 15.5nM - [8]
Receptor
Adenosine )
Ki 27 nM - [9]
A2A Receptor
CAMP Rat (striatal
_ EC50 110 nM _ [8]
Formation slices)
Regadenoso Biological ]
) - 2-3 minutes - [14]
n Half-life

Experimental Protocols

This section provides an overview of key experimental methodologies used in the structural

and functional analysis of adenosine analogs.
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X-Ray Crystallography of Agonist-Bound A2A Receptor

Objective: To determine the three-dimensional structure of the adenosine A2A receptor in

complex with an agonist.

Methodology:

Protein Expression and Purification: A thermostabilized version of the human A2A receptor
(e.g., A2A-T4L or A2A-GL31) is expressed in insect or mammalian cells and purified using
affinity chromatography.[18]

Complex Formation: The purified receptor is incubated with a high concentration of the
agonist (e.g., NECA, UK-432097) to ensure saturation of the binding pocket.[2][18]

Crystallization: The receptor-agonist complex is subjected to crystallization screening using
vapor diffusion techniques to obtain well-ordered crystals.

Data Collection and Structure Determination: X-ray diffraction data are collected from the
crystals at a synchrotron source. The structure is then solved using molecular replacement
or other phasing methods and refined.[2][18]

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype
are prepared from cultured cells or tissues.

Competition Binding: The membranes are incubated with a constant concentration of a
radiolabeled ligand (e.g., [3H]CGS-21680 for A2A) and varying concentrations of the
unlabeled test compound.

Separation and Counting: The bound and free radioligand are separated by rapid filtration.
The amount of radioactivity bound to the membranes is quantified using a scintillation
counter.
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» Data Analysis: The data are fitted to a one-site or two-site binding model to determine the
IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Formation Assay

Objective: To measure the functional activity of an agonist by quantifying its ability to stimulate
cAMP production.

Methodology:
o Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured.

» Agonist Stimulation: The cells are treated with varying concentrations of the test agonist for a
defined period.

e Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP
concentration is measured using a competitive immunoassay (e.g., ELISA) or a time-
resolved fluorescence resonance energy transfer (TR-FRET) based assay.

o Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of
agonist that produces 50% of the maximal response) is determined.[8]

Visualizations
Signaling Pathway of A2A Adenosine Receptor Agonists
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Culture susceptible host cells
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Treat cells with varying concentrations
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Quantify viral replication

(e.g., RT-gPCR for viral RNA)

Analyze data and determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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